molecular formula C6H7Cl2N3 B1424449 6-Chloropicolinimidamide hydrochloride CAS No. 1179362-38-9

6-Chloropicolinimidamide hydrochloride

Cat. No. B1424449
CAS RN: 1179362-38-9
M. Wt: 192.04 g/mol
InChI Key: IYINAOYYCZOPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Chloropicolinimidamide hydrochloride”, also known as 6-CPA, is a chemical compound. It has the molecular formula C6H7Cl2N3 . This compound has been gaining increasing attention from the scientific community due to its potential applications in different fields.


Molecular Structure Analysis

The molecular formula of 6-Chloropicolinimidamide hydrochloride is C6H7Cl2N3 . It has an average mass of 192.046 Da and a monoisotopic mass of 191.001709 Da .


Physical And Chemical Properties Analysis

6-Chloropicolinimidamide hydrochloride is a solid at room temperature . Its molecular weight is 192.04 g/mol.

Scientific Research Applications

  • Chemiluminescence Analysis : A study by Huang and Chen (2002) in "Talanta" described a chemiluminescence method for determining chlorpromazine hydrochloride, which could be relevant for similar compounds like 6-Chloropicolinimidamide hydrochloride in analytical chemistry applications (Huang & Chen, 2002).

  • Photodynamic Therapy Research : Kessel and Poretz (2000) in "Photochemistry and Photobiology" explored the use of Chlorin e6 derivatives in photodynamic therapy, which could have implications for the use of 6-Chloropicolinimidamide hydrochloride in similar medical applications (Kessel & Poretz, 2000).

  • Pharmacokinetic Modeling : Yao et al. (2020) in "Clinical Infectious Diseases" conducted pharmacokinetic modeling of Hydroxychloroquine, which might provide insights into the modeling of 6-Chloropicolinimidamide hydrochloride for understanding its behavior in biological systems (Yao et al., 2020).

  • Drug Combination Studies : Li et al. (2017) in "Frontiers in Cellular and Infection Microbiology" studied the synergistic effects of Ambroxol hydrochloride combined with Fluconazole, indicating potential research applications of 6-Chloropicolinimidamide hydrochloride in drug combination studies (Li et al., 2017).

Safety and Hazards

According to the Safety Data Sheet, 6-Chloropicolinimidamide hydrochloride is classified as having acute toxicity (oral) and can cause skin corrosion/irritation . It’s used in laboratory chemicals and the manufacture of chemical compounds .

Future Directions

6-Chloropicolinimidamide hydrochloride has been gaining increasing attention from the scientific community due to its potential applications in different fields. CDK4/6 inhibitors have great potential as broad-spectrum anti-tumor drugs . CDK4/6 inhibitor monotherapy or combination therapies may become a more widespread strategy for the treatment of advanced NSCLC .

properties

IUPAC Name

6-chloropyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYINAOYYCZOPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704291
Record name 6-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropicolinimidamide hydrochloride

CAS RN

1179362-38-9
Record name 6-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloropicolinimidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Chloropicolinimidamide hydrochloride
Reactant of Route 3
6-Chloropicolinimidamide hydrochloride
Reactant of Route 4
6-Chloropicolinimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.